molecular formula C8H12ClN3 B13339097 5-Chloro-N-(2-methylpropyl)pyrazin-2-amine

5-Chloro-N-(2-methylpropyl)pyrazin-2-amine

Cat. No.: B13339097
M. Wt: 185.65 g/mol
InChI Key: UKRTVKHQACOEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-(2-methylpropyl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a chlorine atom at the 5-position and an N-(2-methylpropyl) group at the 2-position. Compounds with pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2-methylpropyl)pyrazin-2-amine typically involves the chlorination of pyrazin-2-amine followed by alkylation. One common method is the reaction of pyrazin-2-amine with thionyl chloride to introduce the chlorine atom at the 5-position. The resulting 5-chloropyrazin-2-amine is then reacted with 2-methylpropylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2-methylpropyl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-N-(2-methylpropyl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2-methylpropyl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-(2-methylpropyl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and an N-(2-methylpropyl) group makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

5-chloro-N-(2-methylpropyl)pyrazin-2-amine

InChI

InChI=1S/C8H12ClN3/c1-6(2)3-11-8-5-10-7(9)4-12-8/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

UKRTVKHQACOEDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CN=C(C=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.